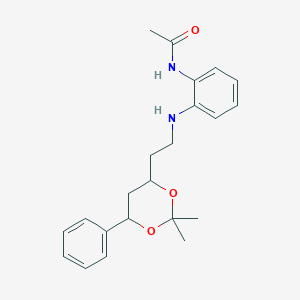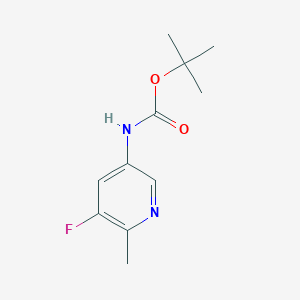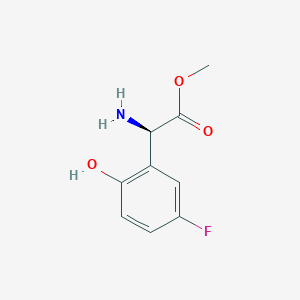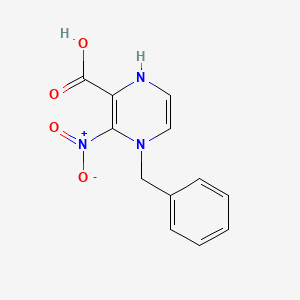
1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as dyes, pigments, and pharmaceuticals. This particular compound is characterized by its complex structure, which includes amino, benzyloxy, chloro, and hydroxy functional groups attached to an anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Chlorination: Chlorine is introduced to the desired position on the anthracene ring.
Benzyloxylation: A benzyloxy group is introduced via a nucleophilic substitution reaction.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions: 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The benzyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Coupling Reactions: Larger polycyclic aromatic compounds.
科学的研究の応用
1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include oxidative stress induction and apoptosis.
類似化合物との比較
- 1-Amino-2-(benzyloxy)-anthracene-9,10-dione
- 6-Chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-4-hydroxyanthracene-9,10-dione
Uniqueness: 1-Amino-2-(benzyloxy)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for diverse chemical modifications, while the chloro and benzyloxy groups enhance its stability and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
88605-00-9 |
|---|---|
分子式 |
C21H14ClNO4 |
分子量 |
379.8 g/mol |
IUPAC名 |
1-amino-6-chloro-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO4/c22-12-6-7-13-14(8-12)21(26)17-15(24)9-16(19(23)18(17)20(13)25)27-10-11-4-2-1-3-5-11/h1-9,24H,10,23H2 |
InChIキー |
YIFBJZKGODRBDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)




![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
